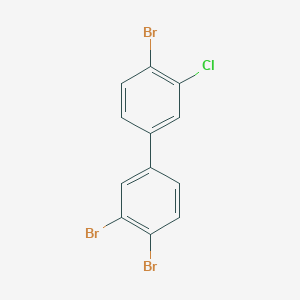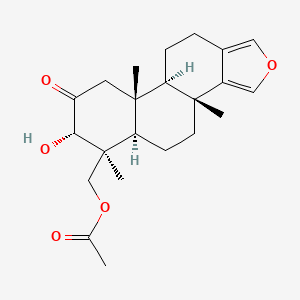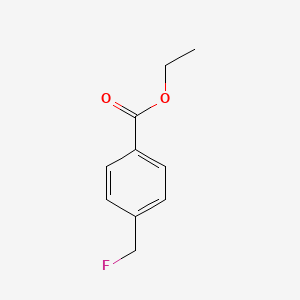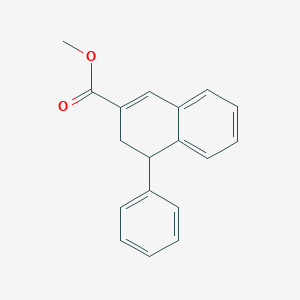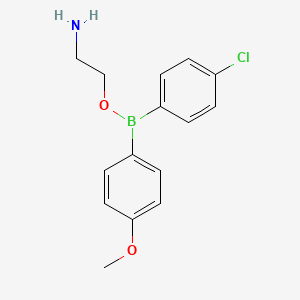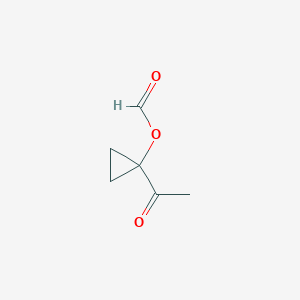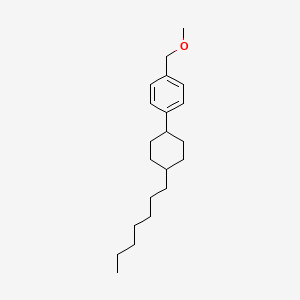
1-(1-Chloroethyl)-3-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Chloroethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with ethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is often purified using advanced techniques such as chromatography or crystallization.
化学反应分析
Types of Reactions
1-(1-Chloroethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxybenzyl alcohol derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Phenoxybenzyl alcohol derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
科学研究应用
1-(1-Chloroethyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Chloroethyl)-3-phenoxybenzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The phenoxy group can also participate in resonance stabilization, influencing the reactivity of the compound.
相似化合物的比较
Similar Compounds
1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Phenoxybenzene: Lacks the chloroethyl group, resulting in different chemical properties and reactivity.
Uniqueness
1-(1-Chloroethyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 1-chloroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
80379-89-1 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
1-(1-chloroethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,1H3 |
InChI 键 |
FKEQUOYCLWBLBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



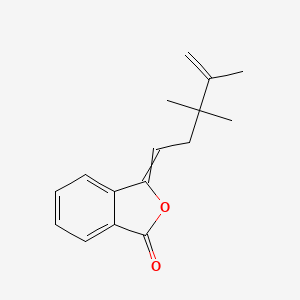
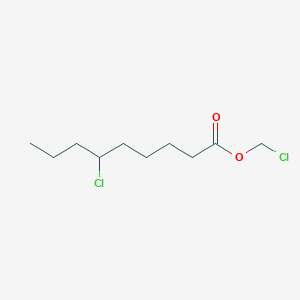
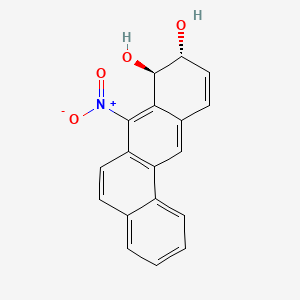
![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
